molecular formula C5H4BN3O2 B595118 (5-Cyanopyrazin-2-yl)boronic acid CAS No. 1310383-12-0

(5-Cyanopyrazin-2-yl)boronic acid

Cat. No.: B595118
CAS No.: 1310383-12-0
M. Wt: 148.916
InChI Key: YIPQTJXMFDGXNJ-UHFFFAOYSA-N
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Description

(5-Cyanopyrazin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazine ring substituted with a cyano group at the 5-position

Mechanism of Action

(1) Target of Action

The primary target of (5-Cyanopyrazin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

(2) Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, which has been oxidized through its donation of electrons to form a new palladium-carbon bond, accepts the boronic acid group .

(3) Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process results in the formation of new carbon-carbon bonds .

(4) Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . Its rapid transmetalation with palladium (II) complexes contributes to its bioavailability .

(5) Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Future Directions

Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. The exploration of novel chemistries using boron is expected to fuel emergent sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyrazin-2-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrazine ring, which can be achieved through various methods such as cyclization reactions.

    Functional Group Introduction: The cyano group can be introduced through nucleophilic substitution reactions or other suitable methods, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (5-Cyanopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while reduction of the cyano group can yield primary amines .

Comparison with Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the pyrazine ring and cyano group.

    Pyrazine-2-boronic acid: Similar pyrazine ring but without the cyano group.

    (5-Bromopyrazin-2-yl)boronic acid: Similar structure but with a bromine atom instead of a cyano group.

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with unique properties .

Properties

IUPAC Name

(5-cyanopyrazin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPQTJXMFDGXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671262
Record name (5-Cyanopyrazin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-12-0
Record name B-(5-Cyano-2-pyrazinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyanopyrazin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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